
5-乙酰苊
描述
5-Acetylacenaphthene is a chemical compound with the molecular formula C14H12O . It is synthesized through the acylation of acenaphthene with acetyl chloride .
Synthesis Analysis
The synthesis of 5-acetylacenaphthene involves a one-pot catalytic process. This process uses various Keggin type heteropoly acids (salts) as catalysts for the acylation of acenaphthene with acetyl chloride . H3PW12O40 (PW) was found to be the most active catalyst in the acylation .Molecular Structure Analysis
The structure of 5-acetylacenaphthene was identified by GC/MS, FT-IR, and 1H NMR spectra . The molecular weight of 5-acetylacenaphthene is 196.25 .Chemical Reactions Analysis
The yield and the selectivity of 5-acetylacenaphthene were 51.2% and 83.4%, respectively . The effects of experimental parameters on the catalytic acylation reaction and the recycling performance of the PW catalyst were studied .科学研究应用
合成和催化
- 使用杂多酸催化剂的一锅法合成:通过苊的酰化反应,以杂多酸为催化剂,实现了一种新型的 5-乙酰苊一锅法催化合成。该工艺展示了高收率和高选择性,有助于环境友好的合成策略 (陈等人,2011)。
- 使用负载在二氧化硅上的磷钨杂多酸的合成:另一种有效的合成方法涉及负载在二氧化硅上的磷钨杂多酸,产生了高选择性并展示了催化剂的可回收性 (潘等人,2012)。
化学相互作用和衍生物
- 苊衍生物的形成:5-乙酰苊与亚芳基-2-萘胺的催化相互作用产生各种产物,具体取决于缩合条件和起始偶氮甲碱的结构 (科兹洛夫等人,1986)。
- Friedel–Crafts 酰化和异构化:苊的酰化反应导致不同酰基苊的混合物,证明了溶剂的影响以及在某些情况下异构化的发生 (戈尔和杰汉吉尔,1979)。
聚合物和材料科学
- 聚合物的合成:含有苊基团的低聚苯烯已通过共缩聚合合成,表明在材料科学和聚合物研究中具有潜在应用 (捷普利亚科夫等人,1990)。
分析化学应用
- 荧光衍生化试剂:苊衍生物已被合成并应用于分析胺、羰基化合物和酸,与传统试剂相比,灵敏度和效率都有所提高 (吉福德等人,1995)。
分子动力学和理论研究
- 受阻苊的研究:对 5,6-二芳基苊的广泛理论和实验研究提供了对异构体互变动力学的见解,对于理解分子行为很有价值 (克罗斯等人,2001)。
生物降解研究
- 评估化石燃料的生物降解:使用细菌培养物中的 [1-13C] 苊的研究证明了苊的生物降解过程,有助于我们了解环境修复技术 (谢利福诺夫等人,1998)。
作用机制
Target of Action
The primary target of 5-Acetylacenaphthene is the acenaphthene molecule itself. The compound acts on acenaphthene, leading to its acylation .
Mode of Action
5-Acetylacenaphthene is synthesized through the acylation of acenaphthene with acetyl chloride. This process is catalyzed by various Keggin type heteropoly acids (salts). The acylation leads to changes in the acenaphthene molecule, resulting in the formation of 5-Acetylacenaphthene .
Biochemical Pathways
The synthesis of 5-Acetylacenaphthene involves the Friedel–Crafts acylation, which is a crucial method to prepare aromatic ketones. This process is catalyzed by heteropoly acids (HPAs), which are environmentally compatible, non-toxic, and experimentally simple . The use of HPAs as catalysts makes the process convenient and environmentally benign .
Pharmacokinetics
The use of heteropoly acids as catalysts in the synthesis process contributes to the development of a clean and environmentally friendly strategy for the synthesis of 5-Acetylacenaphthene .
Result of Action
The result of the action of 5-Acetylacenaphthene is the formation of a new compound through the acylation of acenaphthene. The yield and the selectivity of 5-Acetylacenaphthene were found to be 51.2% and 83.4%, respectively .
Action Environment
The action environment significantly influences the action, efficacy, and stability of 5-Acetylacenaphthene. The use of heteropoly acids as catalysts in the synthesis process contributes to the development of a clean and environmentally friendly strategy for the synthesis of 5-Acetylacenaphthene . The catalyst shows good catalytic activity after running for five times, indicating its stability and reusability .
属性
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGRLGANSVWJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143306 | |
| Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylacenaphthene | |
CAS RN |
10047-18-4 | |
| Record name | 5-Acetylacenaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylacenaphthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ACETYLACENAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7PK5DIE7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most common synthetic route for 5-acetylacenaphthene?
A1: 5-Acetylacenaphthene is primarily synthesized via the Friedel-Crafts acylation of acenaphthene with acetyl chloride or benzoyl chloride. This reaction is typically catalyzed by silica-supported phosphotungstic heteropoly acid (PW/SiO2). This method has shown high yield (up to 81.3%) and selectivity (up to 93.6%) for 5-acetylacenaphthene. []
Q2: Are there any alternative catalysts for the synthesis of 5-acetylacenaphthene?
A2: While PW/SiO2 is a prominent catalyst, research also explores other heteropoly acid catalysts for the one-pot synthesis of 5-acetylacenaphthene. [] This suggests ongoing efforts to optimize the synthesis with potentially more efficient and environmentally friendly catalysts.
Q3: What is the significance of the Friedel-Crafts acylation reaction in the context of 5-acetylacenaphthene?
A3: The Friedel-Crafts acylation of acenaphthene doesn't exclusively yield 5-acetylacenaphthene. Studies show that it results in a mixture of 5- and 3-acylacenaphthenes, with no 4-acylacenaphthenes observed. The ratio of these isomers varies depending on the acylating agent and the solvent used. [] This highlights the importance of reaction conditions in controlling the regioselectivity of the acylation.
Q4: How is 5-acetylacenaphthene characterized?
A4: The synthesized 5-acetylacenaphthene is typically characterized using a combination of analytical techniques. These include Gas Chromatography/Mass Spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These methods confirm the identity and purity of the synthesized compound.
Q5: Can 5-acetylacenaphthene be used as a building block for polymers?
A5: Yes, 5-acetylacenaphthene can be utilized as a monomer in polymer synthesis. For instance, it can be reacted with 4,4'-diacetyldiphenyl oxide to produce acenaphthenyl-containing oligophenylenes. These oligophenylenes can be further modified and used to create thermally stable three-dimensional polymers. []
Q6: Does the oxidation of 5-acetylacenaphthene derivatives have any applications in polymer chemistry?
A6: Research indicates that oxidizing 1,3,5-tris(5-acenaphthenyl)benzene with lead tetraacetate leads to the formation of acetoxyacenaphthenyl groups. This modification is interesting because the acetoxyacenaphthenyl groups can be thermally deacetoxylated at 200°C, highlighting a potential pathway for controlled polymer modification or degradation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
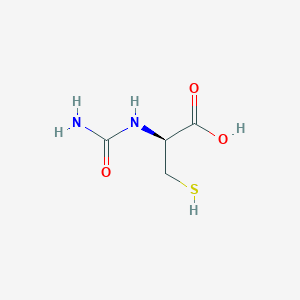
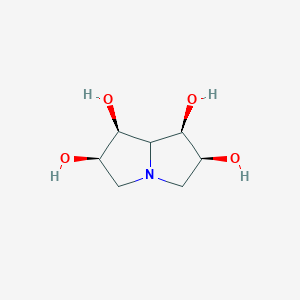
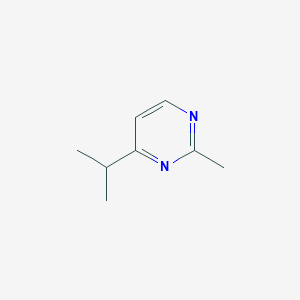
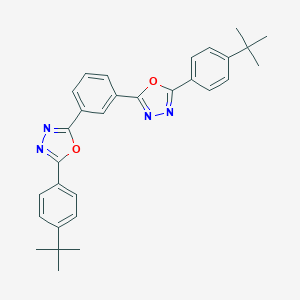

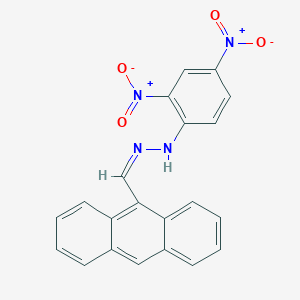

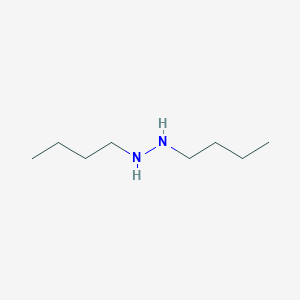

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
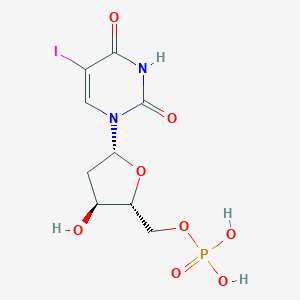
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)